
Tert-butyl (chlorocarbonyl)carbamate
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Description
tert-Butyl (chlorocarbonyl)carbamate is a reactive carbamate derivative widely employed as a key intermediate in organic synthesis, particularly in peptide and heterocycle chemistry. Its structure features a tert-butyl carbamate group (Boc-protected amine) linked to a chlorocarbonyl (ClCO–) moiety, which confers high electrophilicity, enabling efficient acylation or coupling reactions. The compound is synthesized via treatment of sarcosine tert-butyl ester hydrochloride with phosgene or triphosgene, yielding tert-butyl 2-((chlorocarbonyl)(methyl)amino)acetate under DMAP catalysis in pyridine . This intermediate is pivotal in constructing hydrazide derivatives and other bioactive molecules, such as salicylanilide-based inhibitors .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing tert-butyl (chlorocarbonyl)carbamate derivatives?
- Methodology : A common approach involves reacting an amine-containing precursor (e.g., 4-(cyanomethoxy)aniline) with tert-butyl chloroformate in the presence of a base like triethylamine. The base neutralizes HCl generated during the reaction, improving yield. Purification typically employs column chromatography or recrystallization .
- Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Q. How can researchers characterize the purity and structural identity of this compound compounds?
- Analytical Techniques :
- Spectroscopy : Use 1H/13C NMR to confirm functional groups (e.g., tert-butyl, carbamate).
- Chromatography : HPLC with UV detection ensures purity (>95% as per some protocols) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 255.74 g/mol for derivatives) .
Q. What are the recommended storage conditions to ensure compound stability?
- Stability : Store at room temperature in airtight containers under inert gas (e.g., N2). Avoid exposure to moisture, strong acids/bases, and oxidizing agents, which may degrade the carbamate group .
Advanced Research Questions
Q. How can kinetic studies elucidate reaction mechanisms involving this compound derivatives?
- Experimental Design :
- Conduct time-resolved NMR or UV-Vis spectroscopy to monitor intermediates.
- Vary reaction parameters (temperature, solvent polarity) to determine rate constants and activation energy. For example, tert-butyl groups may sterically hinder nucleophilic attack, affecting reaction rates .
- Data Analysis : Use Arrhenius or Eyring plots to model kinetics .
Q. How should researchers resolve contradictions in reported physical properties (e.g., melting points, solubility)?
- Case Example : reports no data for melting points or water solubility, while other studies assume solubility in organic solvents.
- Methodology :
- Perform differential scanning calorimetry (DSC) for melting points.
- Use shake-flask or HPLC methods to measure solubility.
- Cross-validate with computational tools (e.g., COSMO-RS for solubility prediction) .
Q. What strategies are effective for studying biological interactions of this compound derivatives?
- Approaches :
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with enzymes/receptors (e.g., DNA alkylation studies for derivatives like tert-butyl N-(2-chloroethyl)carbamate) .
- Cellular Studies : Evaluate cytotoxicity via MTT assays and monitor apoptosis markers (e.g., caspase-3 activation) .
Q. How can computational modeling enhance the design of this compound-based drug candidates?
- Tools :
- Docking Simulations : Use AutoDock or Schrödinger to predict binding modes to targets (e.g., kinases).
- MD Simulations : Assess conformational stability of carbamate groups in aqueous environments .
Q. Contradictions and Recommendations
- Missing Data : Physical properties like melting points and solubility are often unreported .
- Solution : Prioritize experimental characterization for derivatives intended for biological studies.
- Mechanistic Ambiguity : Some derivatives lack well-defined mechanisms (e.g., tert-butyl (3-chloroisoquinolin-5-yl)carbamate) .
- Recommendation : Use isotopic labeling (e.g., 18O) to trace reaction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamates
The reactivity, stability, and applications of tert-butyl (chlorocarbonyl)carbamate are strongly influenced by its functional groups. Below is a comparative analysis with analogous compounds:
tert-Butyl (4-Chlorophenethyl)carbamate
- Molecular Formula: C₁₃H₁₈ClNO₂
- Molecular Weight : 255.74 g/mol
- Functional Groups : Chlorophenethyl, carbamate.
- Reactivity/Applications: Unlike the chlorocarbonyl variant, this compound is non-hazardous and primarily used as a stable intermediate in pharmaceutical manufacturing. It lacks electrophilic reactivity due to the absence of the chlorocarbonyl group, making it suitable for controlled amide bond formation .
tert-Butyl (5-(Chlorocarbonyl)thiazol-2-yl)carbamate
- Molecular Formula : C₉H₁₁ClN₂O₃S
- Molecular Weight : 262.71 g/mol
- Functional Groups : Thiazole, chlorocarbonyl, carbamate.
- Reactivity/Applications : The thiazole ring enhances aromatic stability while the chlorocarbonyl group enables selective cross-coupling reactions. This compound is utilized in heterocyclic drug discovery, such as protease inhibitors .
- Safety Profile : Likely hazardous due to the reactive chlorocarbonyl group; requires stringent handling protocols.
tert-Butyl (p-Nitrophenyl)carbamate
- Molecular Formula : C₁₁H₁₄N₂O₄ (estimated)
- Molecular Weight : ~238.24 g/mol
- Functional Groups : Nitrophenyl, carbamate.
- Reactivity/Applications : The electron-withdrawing nitro group increases electrophilicity, facilitating nucleophilic aromatic substitution. Commonly used in polymer chemistry and dye synthesis .
tert-Butyl N-[(2S)-2-Azidopropyl]carbamate
- Molecular Formula : C₉H₁₇N₅O₂
- Molecular Weight : 203.27 g/mol
- Functional Groups : Azide, carbamate.
- Reactivity/Applications : The azide group enables click chemistry (e.g., CuAAC reactions) for bioconjugation. Critical in synthesizing antibody-drug conjugates .
- Safety Profile : High risk of explosive decomposition under mechanical stress or heat.
Properties
Molecular Formula |
C6H10ClNO3 |
---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
tert-butyl N-carbonochloridoylcarbamate |
InChI |
InChI=1S/C6H10ClNO3/c1-6(2,3)11-5(10)8-4(7)9/h1-3H3,(H,8,9,10) |
InChI Key |
JUHUEAXUCDSMIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)Cl |
Origin of Product |
United States |
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